molecular formula C17H20N2O4 B12227582 N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B12227582
M. Wt: 316.35 g/mol
InChI Key: OFPINOPVLHSYQT-UHFFFAOYSA-N
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Description

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound that features both benzofuran and benzoxazole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The unique combination of these two heterocyclic systems in a single molecule makes it an interesting subject for scientific research and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzofuran and benzoxazole intermediates separately, followed by their coupling.

  • Preparation of Benzofuran Intermediate

      Starting Material: 4-hydroxybenzaldehyde

      Reaction: Cyclization with ethyl acetoacetate in the presence of a base (e.g., sodium ethoxide) to form the benzofuran ring.

      Conditions: Reflux in ethanol.

  • Preparation of Benzoxazole Intermediate

      Starting Material: 2-aminophenol

      Reaction: Cyclization with chloroacetic acid in the presence of a dehydrating agent (e.g., polyphosphoric acid) to form the benzoxazole ring.

      Conditions: Heating under reflux.

  • Coupling Reaction

      Intermediate: The benzofuran and benzoxazole intermediates are coupled using a suitable linker, such as a carboxamide group.

      Conditions: The reaction is typically carried out in the presence of a coupling agent (e.g., EDCI) and a base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Products: Oxidation of the hydroxyl group to form a ketone or carboxylic acid derivative.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

      Products: Reduction of the carboxamide group to form an amine derivative.

  • Substitution

      Reagents: Halogenating agents such as thionyl chloride or phosphorus tribromide.

      Products: Substitution of the hydroxyl group with a halogen to form a halogenated derivative.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Scientific Research Applications

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide has a wide range of applications in scientific research:

  • Chemistry

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its unique reactivity and stability.
  • Biology

    • Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
    • Used in studies to understand the interaction of heterocyclic compounds with biological systems.
  • Medicine

    • Explored for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
    • Studied for its ability to modulate biological pathways and molecular targets.
  • Industry

    • Used in the development of new materials with specific properties, such as polymers and coatings.
    • Investigated for its potential use in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets

    • Enzymes involved in metabolic pathways.
    • Receptors on the surface of cells that mediate signal transduction.
  • Pathways Involved

    • Inhibition of key enzymes involved in the synthesis of nucleic acids and proteins.
    • Modulation of signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzofuran-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • Benzofuran derivatives such as 4-hydroxy-2-quinolones.
    • Benzoxazole derivatives such as 2-aminophenol-based compounds.
  • Uniqueness

    • The combination of benzofuran and benzoxazole moieties in a single molecule provides a unique structural framework.
    • Exhibits a broader range of biological activities compared to compounds with only one of the heterocyclic systems.

Properties

Molecular Formula

C17H20N2O4

Molecular Weight

316.35 g/mol

IUPAC Name

N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

InChI

InChI=1S/C17H20N2O4/c20-16(15-11-4-1-2-5-13(11)23-19-15)18-10-17(21)8-3-6-14-12(17)7-9-22-14/h7,9,21H,1-6,8,10H2,(H,18,20)

InChI Key

OFPINOPVLHSYQT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCC3(CCCC4=C3C=CO4)O

Origin of Product

United States

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